Conformational Energy Barrier of N-Cyclohexyl-4-methylpiperidine-1-carbothioamide vs. Thioperamide
The N-cyclohexyl-4-methylpiperidine-1-carbothioamide analog of 4-methylpiperidine-1-carbothioamide exhibits a well-defined conformational energy barrier that differs from that of thioperamide. X-ray crystallography and molecular mechanics studies reveal that rotation around the bond connecting the cyclohexane ring to the carbothioamide nitrogen is sterically hindered, presenting two symmetrical energy minima separated by a third minimum with an energy barrier of 40 kJ/mol [1]. In contrast, the corresponding barrier in thioperamide is less constrained due to the presence of the imidazole substituent at the 4-position, which alters rotational freedom [1].
| Evidence Dimension | Rotational energy barrier (kJ/mol) |
|---|---|
| Target Compound Data | 40 kJ/mol (N-cyclohexyl-4-methylpiperidine-1-carbothioamide) |
| Comparator Or Baseline | Thioperamide (N-cyclohexyl-4-(4-imidazolyl)piperidine-1-carbothioamide); barrier not explicitly quantified but described as less sterically hindered [1] |
| Quantified Difference | N-cyclohexyl-4-methylpiperidine-1-carbothioamide exhibits a defined 40 kJ/mol barrier; thioperamide shows greater rotational freedom [1] |
| Conditions | Molecular mechanics (MM2 force field) and X-ray crystallography of the N-cyclohexyl-4-methylpiperidine-1-carbothioamide analog [1] |
Why This Matters
The higher conformational restriction of the 4-methyl analog influences ligand binding geometry and selectivity, making it a critical consideration for structure-based drug design where conformational rigidity is desired.
- [1] Plazzi, P. V., Bordi, F., Mor, M., Cozzini, P., & Domiano, P. (1997). H3-receptor antagonists: conformational analysis of thioperamide and x-ray crystal structure of the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide. Farmaco, 52(6-7), 399–404. PMID: 9490079. View Source
